2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one

Lipophilicity ADMET prediction Isoflavone

2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one (CAS 211799-56-3) is a pyranoisoflavone natural product, isolated from the leaves of Millettia ichthyochtona. Chemically, it belongs to the class of 6-prenylated isoflavanones, characterized by a pyranochromene core with a 2,4,5-trimethoxyphenyl substituent at the 7-position.

Molecular Formula C23H22O6
Molecular Weight 394.4 g/mol
CAS No. 211799-56-3
Cat. No. B3034718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
CAS211799-56-3
Molecular FormulaC23H22O6
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C
InChIInChI=1S/C23H22O6/c1-23(2)7-6-13-8-15-19(10-17(13)29-23)28-12-16(22(15)24)14-9-20(26-4)21(27-5)11-18(14)25-3/h6-12H,1-5H3
InChIKeyKQWHMSRCYTXPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one (CAS 211799-56-3): Structural and Physicochemical Profile


2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one (CAS 211799-56-3) is a pyranoisoflavone natural product, isolated from the leaves of Millettia ichthyochtona [1]. Chemically, it belongs to the class of 6-prenylated isoflavanones, characterized by a pyranochromene core with a 2,4,5-trimethoxyphenyl substituent at the 7-position [2]. Its molecular formula is C23H22O6 (MW 394.42 g/mol), and it exhibits a high LogP of 4.00-4.37, indicating strong lipophilicity, and a topological polar surface area (TPSA) of 63.20 Ų [3].

Procurement Risk: Why Generic Isoflavone Analogs Cannot Replace 2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one


Substituting this compound with other isoflavones or pyranochromenes—even those isolated from the same plant species—introduces significant scientific and procurement risk. The specific combination of a 2,2-dimethylpyrano ring fused to the chromenone core and a 2,4,5-trimethoxyphenyl group at C-7 is unique to this molecule and dictates its distinct lipophilicity, membrane permeability, and predicted interaction with drug-metabolizing enzymes [1]. Generic substitution with structurally related analogs like alpinumisoflavone (lacking the trimethoxy pattern) or jamaicin (a furanoflavone from the same plant) would alter these key physicochemical and ADMET parameters, potentially invalidating assay results and wasting research resources [2]. The quantitative evidence below demonstrates precisely where this compound diverges from its closest structural comparators.

Quantitative Differentiation: 2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one vs. In-Class Analogs


Lipophilicity and Predicted Membrane Permeability: Target Compound vs. Alpinumisoflavone

The target compound exhibits a significantly higher predicted lipophilicity (XLogP3 = 4.0 [1]) compared to the structurally related pyranoisoflavone alpinumisoflavone (XLogP3 = 3.2 [2]). This difference arises from the presence of the 2,4,5-trimethoxyphenyl group on the target compound, which replaces the single 4-hydroxyphenyl moiety in alpinumisoflavone. The higher lipophilicity is expected to enhance passive membrane diffusion, a critical parameter for cellular assays and in vivo distribution.

Lipophilicity ADMET prediction Isoflavone Membrane permeability

Predicted P-glycoprotein (P-gp) Interaction Profile: Target Compound vs. Alpinumisoflavone

Computational ADMET predictions indicate a divergent interaction profile with P-glycoprotein (P-gp), a key efflux transporter. The target compound is predicted to be a P-gp inhibitor (probability 96.25%) but not a substrate (probability 59.28%) [1]. In contrast, alpinumisoflavone is predicted to be a P-gp substrate (probability 88.89%) and a weaker inhibitor (probability 77.78%) [2]. This differential P-gp handling could significantly impact intracellular accumulation and oral bioavailability.

P-glycoprotein Efflux pump ADMET prediction Isoflavone

Cytochrome P450 (CYP) Inhibition Profile: Target Compound vs. Alpinumisoflavone

The predicted CYP inhibition profile differs substantially between the target compound and alpinumisoflavone. The target compound is predicted to inhibit CYP3A4 (probability 91.42%) and CYP2C19 (88.76%), but not CYP2C9 (78.48%) or CYP2D6 (80.08%) [1]. Alpinumisoflavone shows a distinct pattern, with predicted inhibition of CYP1A2 (88.89%) and CYP2C9 (85.19%), but not CYP3A4 (44.44%) [2]. These differences in CYP isoform selectivity have direct implications for drug-drug interaction liability in combination studies.

Cytochrome P450 Drug-drug interaction ADMET prediction Isoflavone

Human Intestinal Absorption and Oral Bioavailability Predictions: Target Compound vs. Alpinumisoflavone

Both compounds are predicted to exhibit high human intestinal absorption (HIA) and positive oral bioavailability, but with notable differences in probability scores. The target compound shows a HIA probability of 99.27% and an oral bioavailability probability of 68.57% [1], while alpinumisoflavone exhibits a HIA probability of 98.77% and a lower oral bioavailability probability of 56.79% [2]. The 11.78-percentage-point higher oral bioavailability probability for the target compound suggests a more favorable absorption profile.

Oral bioavailability Intestinal absorption ADMET prediction Isoflavone

Optimal Use Cases for 2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one Based on Quantitative Differentiation


Cell-Based Assays Requiring High Intracellular Compound Accumulation

Given its 6.3-fold higher lipophilicity (XLogP3 = 4.0) and strong predicted P-gp inhibitory activity (96.25% probability) compared to alpinumisoflavone, this compound is particularly well-suited for cell-based assays where passive membrane diffusion and evasion of efflux transporters are critical for achieving adequate intracellular concentrations [1]. Researchers should prioritize this compound over less lipophilic pyranoisoflavone analogs when designing studies in P-gp-expressing cell lines (e.g., Caco-2, MDCK-MDR1) or when assessing intracellular target engagement.

In Vivo Pharmacokinetic and Drug-Drug Interaction Studies

The compound's distinct CYP inhibition profile—high predicted inhibition of CYP3A4 (91.42%) and CYP2C19 (88.76%) but not CYP2D6 (80.08%)—makes it a valuable tool for investigating CYP3A4-mediated drug-drug interactions in preclinical models [2]. Its 11.78-percentage-point higher predicted oral bioavailability probability (68.57%) compared to alpinumisoflavone further supports its selection for in vivo pharmacokinetic studies where oral absorption is a key endpoint.

Natural Product Library Screening for P-gp and CYP3A4 Modulators

The predicted P-gp inhibitory activity (96.25% probability) and CYP3A4 inhibitory activity (91.42% probability) position this compound as a potential positive control or hit compound in high-throughput screening campaigns aimed at identifying novel efflux pump modulators or CYP3A4 inhibitors from natural product libraries [3]. Its well-characterized natural origin (Millettia ichthyochtona) provides a clear starting point for structure-activity relationship (SAR) studies and semi-synthetic derivatization efforts.

Comparative Isoflavone ADMET Profiling Studies

The availability of comprehensive, publicly accessible ADMET predictions for this compound and its structural analogs enables systematic comparative studies of how specific substitution patterns (e.g., 2,4,5-trimethoxy vs. 4-hydroxy) influence key pharmacokinetic parameters in the pyranoisoflavone class [4]. Such studies are essential for building predictive models that guide the rational design of next-generation isoflavone derivatives with optimized drug-like properties.

Quote Request

Request a Quote for 2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.